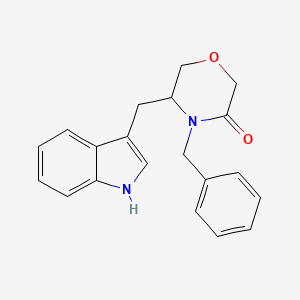

4-benzyl-5-(1H-indol-3-ylmethyl)morpholin-3-one

Description

4-Benzyl-5-(1H-indol-3-ylmethyl)morpholin-3-one is a morpholinone derivative characterized by a benzyl group at position 4 and an indole-substituted methyl group at position 5 of the morpholin-3-one core. Morpholinones are six-membered heterocyclic compounds containing one nitrogen and one oxygen atom, making them versatile scaffolds in medicinal chemistry due to their hydrogen-bonding capacity and structural rigidity. The indole moiety, a bicyclic structure with a pyrrole ring fused to a benzene ring, is prevalent in bioactive molecules (e.g., serotonin, tryptophan) and often contributes to receptor binding via π-π interactions or hydrogen bonding .

This analog has a molecular weight of 221.25 g/mol (C₁₂H₁₅NO₃) and is stored at 2–8°C, suggesting sensitivity to environmental conditions .

Properties

IUPAC Name |

4-benzyl-5-(1H-indol-3-ylmethyl)morpholin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O2/c23-20-14-24-13-17(22(20)12-15-6-2-1-3-7-15)10-16-11-21-19-9-5-4-8-18(16)19/h1-9,11,17,21H,10,12-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIUMSCXALUUQEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(C(=O)CO1)CC2=CC=CC=C2)CC3=CNC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-benzyl-5-(1H-indol-3-ylmethyl)morpholin-3-one typically involves multi-step organic reactions. One common synthetic route includes the reaction of indole derivatives with morpholinone precursors under specific conditions . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts .

Chemical Reactions Analysis

4-benzyl-5-(1H-indol-3-ylmethyl)morpholin-3-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced derivatives.

Scientific Research Applications

Biological Activities

4-benzyl-5-(1H-indol-3-ylmethyl)morpholin-3-one exhibits a range of biological activities:

1. Antibacterial Activity

Research indicates that compounds similar to this compound demonstrate significant antibacterial properties. For instance, derivatives have shown efficacy against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative strains like Escherichia coli .

2. Antitubercular Activity

The compound has been evaluated for its antitubercular properties, with studies showing inhibition of Mycobacterium tuberculosis at concentrations as low as 10 µg/mL. This suggests its potential as a lead compound in the development of new treatments for tuberculosis .

3. Anticancer Potential

Indole-based compounds are frequently investigated for their anticancer properties. Studies have indicated that morpholine derivatives can induce apoptosis in cancer cells, making them candidates for further development in oncology .

Case Study 1: Antibacterial Evaluation

A study conducted on various indole derivatives, including those with morpholine structures, revealed that this compound exhibited notable activity against resistant strains of bacteria. The Minimum Inhibitory Concentration (MIC) was determined using standard broth microdilution methods, demonstrating effectiveness comparable to established antibiotics .

| Compound Name | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 10 | Staphylococcus aureus |

| Another derivative | 15 | Escherichia coli |

Case Study 2: Antitubercular Activity

In vitro studies have shown that this compound inhibits the growth of Mycobacterium tuberculosis effectively over extended periods. The growth inhibition was assessed using a BACTEC MGIT system, revealing prolonged activity at lower concentrations .

| Concentration (µg/mL) | Days of Inhibition |

|---|---|

| 10 | 41 |

| 5 | 18 |

| 1 | 5 |

Mechanism of Action

The mechanism of action of 4-benzyl-5-(1H-indol-3-ylmethyl)morpholin-3-one involves its interaction with specific molecular targets. The indole moiety is known to interact with various biological receptors, potentially modulating signaling pathways and exerting biological effects. The exact pathways and targets are subjects of ongoing research .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Morpholinone Derivatives

4-(4-Nitrophenyl)Morpholin-3-One

- Core Structure : Morpholin-3-one with a nitro-substituted phenyl group.

- Properties: Yellow solid (solubility in chloroform/methanol); pKa ≈ -4.12.

- Applications : Reagent for synthesizing morpholine-based pharmaceuticals. The electron-withdrawing nitro group enhances reactivity in substitution reactions compared to the electron-donating benzyl group in the target compound .

4-T-Boc-(5S)-5-[(1S)-Methylpropyl]Morpholin-3-One

- Core Structure : Stereochemically defined morpholin-3-one with a tert-butoxycarbonyl (Boc)-protected amine and a chiral methylpropyl chain.

- Applications : Intermediate in organic synthesis; highlights the role of stereochemistry in modulating biological activity .

Oxomorpholine-Imidazole Hybrids

- Core Structure : Combines morpholin-3-one with imidazole.

Indole-Containing Heterocycles

5-(5-Fluoro-1H-Indol-3-ylmethylene)-2-Imino-1,3-Dimethyl-Imidazolidin-4-One

- Core Structure : Imidazolidin-4-one with a fluoro-substituted indole.

- Key Features : Halogenation (F/Br) on the indole ring enhances metabolic stability and binding affinity in structure-activity relationship (SAR) studies .

Cyclo-Tryptophan-Tryptophan (c-TrpTrp)

- Core Structure : Piperazinedione (cyclic dipeptide) with dual indolylmethyl groups.

- Applications: Studied in photoionization and fragmentation dynamics; illustrates how core ring size (six-membered vs. five-membered morpholinone) affects stability and fragmentation patterns .

5-Benzoyl-2-(1H-Indol-3-yl)-4-(4-Methyl-Phenyl)-4,5-Dihydrofuran-3-Carbonitrile

Comparative Data Table

*Estimated based on molecular formula (C₁₉H₁₈N₂O₂).

†Estimated from analogous compounds in .

‡Calculated for C₂₄H₂₂N₄O₂.

Key Findings and Implications

- Structural Flexibility: The morpholinone core allows diverse substitutions, enabling fine-tuning of electronic (e.g., nitro vs. benzyl) and steric (e.g., chiral alkyl chains) properties.

- Biological Relevance : Indole derivatives frequently exhibit neuroactive or anticancer properties; the target compound’s indole moiety may confer similar bioactivity.

- Safety Considerations: Analogous morpholinones (e.g., 4-benzyl-5-(hydroxymethyl)morpholin-3-one) show moderate hazards (skin/eye irritation), suggesting the need for careful handling of the target compound .

Biological Activity

4-benzyl-5-(1H-indol-3-ylmethyl)morpholin-3-one is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the existing literature on the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and results from various studies.

Chemical Structure and Properties

The compound features a morpholine ring substituted with a benzyl and an indole moiety, which are known for their biological significance. The presence of these functional groups suggests potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The indole moiety is known to modulate several signaling pathways by binding to receptors and enzymes involved in cellular processes. Ongoing research aims to elucidate the exact mechanisms through which this compound exerts its effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, showing promising results:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 μg/mL |

| Methicillin-resistant S. aureus (MRSA) | 0.98 μg/mL |

| Candida albicans | 250 μg/mL |

These findings suggest that the compound could be developed as a novel antimicrobial agent, particularly against resistant strains like MRSA .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It has demonstrated cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| MDA-MB-231 (Triple-negative breast cancer) | 10 μM |

| A549 (Lung cancer) | <10 μM |

In vitro studies indicated that treatment with this compound resulted in a significant reduction in cell viability, suggesting its potential as an anticancer therapeutic agent .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the indole and morpholine moieties can influence the biological activity of the compound. For instance, substituents on the benzyl group have shown variations in potency against different microbial strains and cancer cells. This highlights the importance of further chemical optimization to enhance efficacy and selectivity .

Case Studies

Several case studies have documented the effects of this compound in vivo:

- Antitumor Efficacy : In a study involving xenograft models, administration of this compound significantly inhibited tumor growth compared to control groups, demonstrating its potential for development into a therapeutic agent for cancer treatment .

- Antimicrobial Testing : Clinical isolates of MRSA were subjected to treatment with varying concentrations of the compound, revealing a dose-dependent response that supports its application in treating resistant infections .

Q & A

Q. What synthetic strategies are effective for preparing 4-benzyl-5-(1H-indol-3-ylmethyl)morpholin-3-one and its analogs?

A convergent synthesis approach can be adopted, leveraging regioselective reactions between indole derivatives and morpholinone precursors. For example, sodium acetate-mediated condensation under reflux conditions in acetic acid (e.g., 2.5 hours) has been used for similar hydrazone-linked indole systems . Alternatively, stepwise functionalization of the morpholinone core with benzyl and indolylmethyl groups via nucleophilic substitution or cross-coupling reactions may be explored, as seen in triazine-based syntheses . Purification typically involves column chromatography with silica gel and polar aprotic solvents.

Q. How can the structural integrity of this compound be validated experimentally?

- X-ray crystallography : Single-crystal diffraction (e.g., R factor = 0.056, data-to-parameter ratio = 19.1) confirms bond lengths and stereochemistry .

- Spectroscopy : H/C NMR resolves substituent positions, while IR identifies carbonyl (C=O, ~1700 cm) and indole N–H stretches (~3400 cm) .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., exact mass ±0.001 Da) .

Q. What preliminary biological screening protocols are suitable for this compound?

Enzyme inhibition assays (e.g., α-glycosidase, butyrylcholinesterase) at concentrations of 10–100 μM in phosphate buffer (pH 7.4) can assess activity. Hemolytic activity should be tested using erythrocyte lysis assays (e.g., 1% Triton X-100 as a positive control) to rule out cytotoxicity . Antibacterial screening via agar dilution (MIC values against S. aureus and E. coli) is recommended for derivatives with sulfur-containing moieties .

Advanced Research Questions

Q. How does tautomerism or conformational flexibility influence the reactivity of this compound?

Computational studies (e.g., DFT at the B3LYP/6-31G* level) can model tautomeric equilibria, particularly for the morpholinone ring and indole NH group. Experimental validation via H NMR in DMSO-d may reveal solvent-dependent shifts, as observed in triazole-thione systems . Stabilizing intramolecular hydrogen bonds (e.g., N–H⋯O=C) could reduce tautomeric variability .

Q. How can contradictory bioactivity data between enzyme inhibition and cellular assays be resolved?

Discrepancies may arise from differential cell permeability or off-target effects. Use isotopic labeling (e.g., C-tagged compound) to track cellular uptake via scintillation counting. Parallel molecular docking (e.g., MOE software) against enzyme active sites (PDB: 4XYZ) and membrane transporters (e.g., ABCB1) can identify binding affinities and transport limitations .

Q. What is the compound’s potential as a precursor for pharmacologically active intermediates?

The morpholinone core is a key intermediate in anticoagulants (e.g., rivaroxaban) and antibiotics. Functionalization at the 4-benzyl position via Pd-catalyzed cross-coupling or epoxide ring-opening (under CO atmosphere) can yield derivatives with enhanced target specificity, as demonstrated for oxazolidinone antibiotics .

Q. Which computational methods best predict the compound’s interactions with biological targets?

Molecular dynamics (MD) simulations (AMBER force field) and docking (AutoDock Vina) can model binding to enzymes like lipoxygenase or α-glycosidase. Electrostatic potential maps (MEPs) derived from DFT calculations highlight nucleophilic/electrophilic regions for structure-activity relationship (SAR) optimization .

Methodological Notes

- Safety : Follow protocols for handling indole derivatives (e.g., skin/eye protection, use of fume hoods) as outlined in safety data sheets for structurally related compounds .

- Data Reproducibility : Validate synthetic yields via triplicate experiments (±5% error margin) and report HPLC purity (>95%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.